![molecular formula C12H20SSn B14265623 {[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane CAS No. 157893-12-4](/img/structure/B14265623.png)
{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a sulfanyl group and a 2,5-dimethylphenylmethyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane typically involves the reaction of 2,5-dimethylbenzyl chloride with sodium sulfide to form the corresponding sulfide. This intermediate is then reacted with trimethyltin chloride under anhydrous conditions to yield the desired organotin compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive tin-sulfur bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The trimethylstannyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various organotin derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of {[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane involves the interaction of the tin atom with various molecular targets. The tin atom can coordinate with electron-rich sites in biomolecules, leading to changes in their structure and function. The sulfanyl group can also participate in redox reactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[(2,5-Dimethylphenyl)methyl]sulfanyl}trimethylsilane
- {[(2,5-Dimethylphenyl)methyl]sulfanyl}trimethylgermane
Uniqueness
{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its silicon and germanium analogs. The tin atom’s ability to form stable complexes with various ligands makes it particularly valuable in catalysis and material science.
Eigenschaften
CAS-Nummer |
157893-12-4 |
|---|---|
Molekularformel |
C12H20SSn |
Molekulargewicht |
315.06 g/mol |
IUPAC-Name |
(2,5-dimethylphenyl)methylsulfanyl-trimethylstannane |
InChI |
InChI=1S/C9H12S.3CH3.Sn/c1-7-3-4-8(2)9(5-7)6-10;;;;/h3-5,10H,6H2,1-2H3;3*1H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
HNKFCBAQWUXTHN-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)CS[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


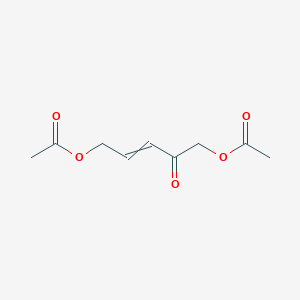
![1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B14265546.png)
![3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol](/img/structure/B14265554.png)
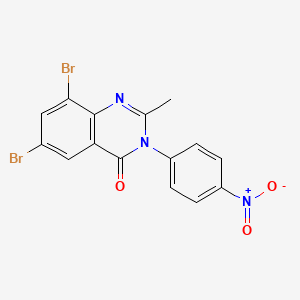
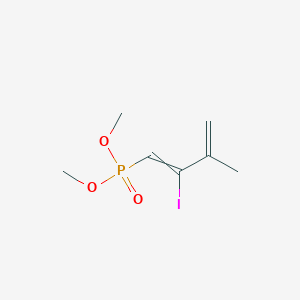
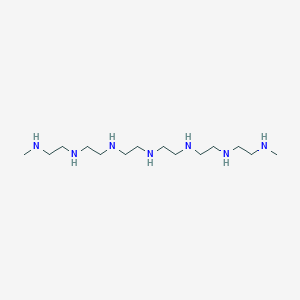
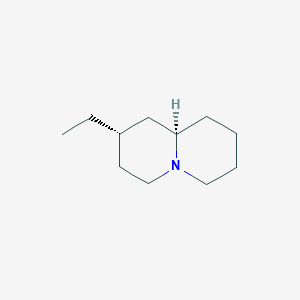

![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)
![Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl-](/img/structure/B14265601.png)
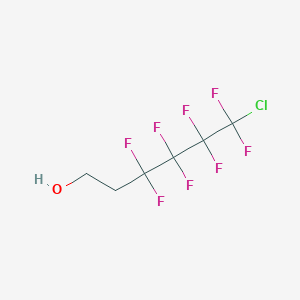

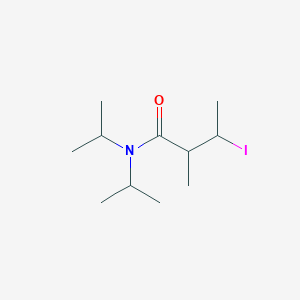
germane](/img/structure/B14265630.png)
